molecular formula C10H11FO3 B3381669 Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate CAS No. 259543-80-1

Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate

Cat. No.: B3381669
CAS No.: 259543-80-1
M. Wt: 198.19 g/mol
InChI Key: RVEGFWRETOTMRC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H11FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate typically involves the esterification of 3-fluoro-4-hydroxyphenylacetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-fluoro-4-hydroxyphenylacetic acid+ethanolacid catalystethyl 2-(3-fluoro-4-hydroxyphenyl)acetate+water\text{3-fluoro-4-hydroxyphenylacetic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-fluoro-4-hydroxyphenylacetic acid+ethanolacid catalyst​ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate+water

Common acid catalysts used in this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-(3-fluoro-4-oxophenyl)acetate.

    Reduction: The ester group can be reduced to an alcohol, yielding ethyl 2-(3-fluoro-4-hydroxyphenyl)ethanol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Ethyl 2-(3-fluoro-4-oxophenyl)acetate

    Reduction: Ethyl 2-(3-fluoro-4-hydroxyphenyl)ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.

    Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving esterases and hydrolases.

    Medicine: Potential applications include the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural features may contribute to bioactivity in drug design.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate depends on its specific application. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of 3-fluoro-4-hydroxyphenylacetic acid and ethanol. The molecular targets and pathways involved would vary based on the enzyme and the biological context.

Comparison with Similar Compounds

Ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-hydroxyphenyl)acetate: Lacks the fluorine substitution, which may affect its reactivity and biological activity.

    Ethyl 2-(3-chloro-4-hydroxyphenyl)acetate: Substitution with chlorine instead of fluorine can lead to different chemical and physical properties.

    Ethyl 2-(3-fluoro-4-methoxyphenyl)acetate:

The uniqueness of this compound lies in the combination of the fluorine and hydroxyl substituents on the phenyl ring, which imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

ethyl 2-(3-fluoro-4-hydroxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEGFWRETOTMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284641
Record name Ethyl 3-fluoro-4-hydroxybenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259543-80-1
Record name Ethyl 3-fluoro-4-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259543-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-fluoro-4-hydroxybenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(3-Fluoro-4-hydroxy-phenyl)-acetic acid (20.03 g) was dissolved in ethanol (100 mL), and conc. sulfuric acid (1 mL) was added to the solution. The solution was heated to 85° C. for 16 h. The reaction mixture was allowed to cool and evaporated to dryness in vacuo to yield the crude title compound (24.2 g). An aliquot of the crude product was purified by silica gel chromatography (ethyl acetate:hexanes=3:7) for full characterization of the title compound.
Quantity
20.03 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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